molecular formula C7H6BrF5OS B1506722 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene CAS No. 1211514-99-6

1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene

Cat. No.: B1506722
CAS No.: 1211514-99-6
M. Wt: 313.08 g/mol
InChI Key: JPKUQDYQRIVMML-UHFFFAOYSA-N
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Description

1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is a halogenated aromatic compound featuring a unique combination of functional groups: a methoxy (-OCH₃) group at position 1, a bromine atom at position 2, and a pentafluorosulfanyl (-SF₅) group at position 4. This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The electron-withdrawing nature of the -SF₅ group enhances electrophilic substitution reactivity, while the bromine atom serves as a leaving group for nucleophilic aromatic substitution (NAS) or cross-coupling reactions .

The compound’s applications span pharmaceuticals, agrochemicals, and materials science, particularly in designing bioactive molecules with improved metabolic stability and lipophilicity due to the -SF₅ moiety .

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF5OS/c1-14-7-3-2-5(4-6(7)8)15(9,10,11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKUQDYQRIVMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719141
Record name 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211514-99-6
Record name 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, properties, and applications in various fields.

  • Molecular Formula : C7_7H6_6BrF5_5OS
  • Molecular Weight : 313.083 g/mol
  • CAS Number : 1211514-99-6
  • Purity : >95%

The compound contains a pentafluorosulfanyl (SF5_5) group, known for its high lipophilicity and electron-withdrawing properties, which can significantly influence the biological activity of organic molecules .

Pharmacological Potential

The structural similarity of this compound to established pharmaceutical agents suggests potential pharmacological activities. Compounds with the SF5_5 group have shown promise in developing new bioactive compounds, particularly in the context of antiarrhythmic and antihypertensive drugs .

Case Studies :

  • Antihypertensive Activity : Preliminary studies indicate that derivatives of compounds similar to this compound may exhibit antihypertensive effects akin to beta-blockers like propranolol. However, specific data on this compound's direct activity is currently limited .
  • Antifungal Properties : Research into related compounds suggests potential antifungal activities, making it a candidate for further investigation in antifungal drug development .

Stability and Reactivity

The SF5_5 group enhances the stability of the compound against hydrolysis and reactions with strong acids and bases, which is beneficial for pharmaceutical applications. This stability allows for prolonged activity in biological systems without rapid degradation .

Applications

  • Pharmaceutical Development : The compound could serve as an intermediate in synthesizing new drugs targeting cardiovascular diseases due to its structural characteristics.
  • Material Science : The unique properties of the SF5_5 group make it useful in designing advanced materials such as polymers and liquid crystals, which may have applications in drug delivery systems .
  • Analytical Chemistry : It can be utilized as a reagent in various analytical techniques, aiding in the detection of other chemical substances due to its distinct spectral properties .

Research Findings

Study FocusFindings
AntihypertensiveSimilarities to beta-blockers suggest potential efficacy
AntifungalPossible antifungal activity noted in related compounds
StabilityHigh stability due to SF5_5 group; resistant to hydrolysis

Scientific Research Applications

Organic Synthesis

Synthetic Building Blocks:
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene serves as a versatile building block in organic synthesis. Aryl bromides, like this compound, are commonly used as precursors for synthesizing complex organic molecules. For instance, they can be utilized in the preparation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for molecular electronics .

Reactivity and Derivative Formation:
The compound can undergo nucleophilic aromatic substitution reactions, allowing for the synthesis of various derivatives. This reactivity is particularly useful for creating new compounds with potential applications in pharmaceuticals and materials science . The ability to modify the pentafluorosulfanyl group further enhances its utility as a synthetic intermediate.

Medicinal Chemistry

Potential Biological Activity:
Due to its structural similarity to known pharmaceutical agents, this compound may exhibit comparable biological activities. Research has indicated that derivatives of pentafluorosulfanyl-substituted compounds could possess significant pharmacological properties, including antiarrhythmic and antihypertensive effects . However, empirical studies are needed to validate these potential activities.

Photodynamic Therapy Applications:
The photophysical properties of compounds with bromo and methoxy substitutions have been explored for their use in photodynamic therapy (PDT). PDT relies on photosensitizers that produce reactive oxygen species upon light activation. The specific structural features of this compound suggest it could be an effective candidate for PDT applications aimed at cancer treatment .

Materials Science

Liquid Crystals:
Research indicates that SF5-substituted compounds, including derivatives of this compound, can be synthesized into novel liquid crystals. These materials have unique optical properties that are valuable in display technologies and other electronic applications . The incorporation of pentafluorosulfanyl groups enhances the thermal stability and electro-optical properties of these liquid crystals.

Case Studies

Study Focus Findings
Dolbier et al. (2015)Synthesis of SF5-substituted compoundsDemonstrated the utility of SF5 groups in creating stable intermediates for further chemical transformations .
Pişkin et al. (2020)Photodynamic therapyInvestigated the photophysical properties of brominated and methoxylated compounds for potential use as photosensitizers .
Recent Patent (EP 2625164 B1)Nucleophilic aromatic substitutionDescribed methods for synthesizing various derivatives from nitro-substituted precursors, highlighting the versatility of pentafluorosulfanyl compounds .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene -OCH₃ (1), -Br (2), -SF₅ (4) C₇H₆BrF₅OS 315.09 Not explicitly listed Pharmaceuticals, agrochemicals
1-Bromo-4-(pentafluorosulfanyl)benzene -Br (1), -SF₅ (4) C₆H₄BrF₅S 283.06 774-93-6 Synthetic intermediates
1-Methoxy-4-(pentafluorosulfanyl)benzene -OCH₃ (1), -SF₅ (4) C₇H₇F₅OS 234.19 852469-75-1 Material science
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene -F (3), -NO₂ (5), -SF₅ (1) C₆H₃F₆NO₂S 291.15 Not explicitly listed NAS reactions
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene -Br (1), -SO₂CH₃ (2), -CF₃ (4) C₈H₆BrF₃O₂S 327.15 Not explicitly listed Medicinal chemistry

Key Observations:

Electron-Withdrawing Groups (EWGs): The -SF₅ group in the target compound and its analogs (e.g., 1-Bromo-4-SF₅-benzene) enhances electrophilic substitution reactivity compared to -CF₃ or -SO₂CH₃ groups . The -NO₂ group in 3-Fluoro-5-nitro-1-SF₅-benzene further amplifies reactivity in NAS, enabling regioselective substitutions .

Halogen Effects:

  • Bromine at position 2 in the target compound provides a versatile site for Suzuki or Ullmann couplings, unlike fluorine in 3-Fluoro-5-nitro-1-SF₅-benzene, which is less reactive in cross-coupling .

Methoxy Group Influence: The -OCH₃ group in the target compound and 1-Methoxy-4-SF₅-benzene increases solubility in polar solvents, a property absent in non-methoxy analogs like 1-Bromo-4-SF₅-benzene .

Table 2: Reactivity Comparison in NAS and Cross-Coupling Reactions

Compound NAS Reactivity (O⁻, S⁻, N⁻) Cross-Coupling (Pd-catalyzed) Stability Under Basic Conditions
1-Methoxy-2-bromo-4-SF₅-benzene Moderate (Br as leaving group) High (Br for Suzuki) Stable due to -SF₅
1-Bromo-4-SF₅-benzene High Moderate Stable
3-Fluoro-5-nitro-1-SF₅-benzene Very High (activated by -NO₂) Low (F is poor leaving group) Sensitive to reduction
1-Bromo-2-SO₂CH₃-4-CF₃-benzene Low (steric hindrance) High (Br for couplings) Stable

Research Findings:

  • NAS Reactivity: The nitro group in 3-Fluoro-5-nitro-1-SF₅-benzene allows rapid substitution with sulfur and nitrogen nucleophiles (e.g., thiophenol, amines), achieving yields >80% under mild conditions . In contrast, the target compound’s -OCH₃ group deactivates the ring slightly, requiring harsher conditions (e.g., 100°C, CuI catalyst) for comparable substitutions .
  • Agrochemical Relevance: Derivatives of 3-(2-Chloro-4-SF₅-phenoxy)benzoic acid (similar to the target compound) exhibit herbicidal activity, highlighting the role of -SF₅ in enhancing bioactivity .

Preparation Methods

Nucleophilic Aromatic Substitution on Nitro-(pentafluorosulfanyl)benzenes

A key route to synthesize methoxy-substituted pentafluorosulfanylbenzenes involves nucleophilic aromatic substitution (SNAr) of nitro-substituted pentafluorosulfanylbenzenes with sodium methoxide. This method is highlighted in a European patent (EP 2625164 B1), which describes the reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with sodium methoxide in dimethylformamide (DMF) at room temperature to yield 1-methoxy-4-(pentafluorosulfanyl)benzene and related derivatives.

  • Reaction conditions:
    • Sodium methoxide (1.5 equivalents initially, with a second portion added after 30 minutes)
    • Solvent: DMF
    • Temperature: Room temperature
    • Reaction time: Approximately 1 hour
  • Workup:
    • Saturated ammonium chloride aqueous solution and water added to quench
    • Extraction with tert-butyl methyl ether or diethyl ether
    • Organic phase washing with saturated sodium chloride solution
    • Drying over anhydrous magnesium sulfate
    • Solvent removal under reduced pressure
    • Purification by silica gel column chromatography (Rf ~0.38 in 15% toluene/hexane)

This method yields the methoxy-substituted product in moderate to good yields (~70-80%) and allows access to various substituted pentafluorosulfanylbenzenes by changing the nucleophile (e.g., alkoxides or thiolates).

Selective Bromination of 1-Methoxy-4-(pentafluorosulfanyl)benzene

To obtain the target compound 1-methoxy-2-bromo-4-(pentafluorosulfanyl)benzene, selective bromination at the ortho position relative to the methoxy group is required. While direct literature on bromination of the pentafluorosulfanyl derivative is scarce, analogous brominations of methoxy-substituted benzenes are well-documented.

  • General bromination approach:
    • Reagents such as N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine in an inert solvent (e.g., dichloromethane)
    • Low temperature control (0°C) to avoid polybromination
    • Reaction time typically 2–4 hours
  • Example from related compounds:
    • 2-bromo-1-methoxy-4-phenylbenzene was synthesized by reaction of 4-methoxybiphenyl with dibromohydantoin in dichloromethane at 0°C for 3 hours, yielding 98% product after crystallization.
  • Implication for pentafluorosulfanyl derivative:
    • Similar bromination conditions can be adapted, considering the electron-withdrawing effect of the pentafluorosulfanyl group, which may influence regioselectivity and reaction rate.
    • Column chromatography purification ensures isolation of the mono-brominated product.

Alternative Synthetic Routes via Cross-Coupling Reactions

Another approach involves the use of palladium-catalyzed cross-coupling reactions (e.g., Mizoroki–Heck or Suzuki couplings) starting from 1-bromo-4-(pentafluorosulfanyl)benzene or related intermediates to introduce the methoxy group or other substituents.

  • Mizoroki–Heck reaction example:
    • 1-bromo-4-(pentafluorosulfanyl)benzene reacted with olefinic compounds in the presence of Pd(OAc)2, potassium carbonate, and tetrabutylammonium bromide in dry DMF at elevated temperature yielded various substituted products with yields of 52–72%.
  • Relevance:
    • While this method is more commonly used for introducing alkenyl substituents, it demonstrates the chemical stability of the pentafluorosulfanyl group under palladium-catalyzed conditions, suggesting potential for methoxy group introduction via cross-coupling with appropriate nucleophiles or reagents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic aromatic substitution (SNAr) 1-nitro-4-(pentafluorosulfanyl)benzene Sodium methoxide, DMF, RT, 1 hour 70–80 Direct substitution of nitro by methoxy; mild conditions
Selective bromination 1-methoxy-4-(pentafluorosulfanyl)benzene Dibromohydantoin or NBS, DCM, 0°C, 3 hours ~98 (analogous compound) Ortho-bromination; requires careful temperature control
Palladium-catalyzed cross-coupling 1-bromo-4-(pentafluorosulfanyl)benzene Pd(OAc)2, K2CO3, n-Bu4NBr, DMF, elevated temp 52–72 Demonstrates stability of SF5 group; potential for derivatization

Research Findings and Notes

  • The pentafluorosulfanyl group is highly electron-withdrawing and sterically bulky, which affects reactivity and regioselectivity in aromatic substitution reactions.
  • The nucleophilic aromatic substitution on nitro-substituted pentafluorosulfanylbenzenes is notably efficient and allows for a one-step synthesis of methoxy derivatives, which can then be further functionalized.
  • Bromination of methoxy-substituted pentafluorosulfanylbenzenes requires mild conditions to avoid over-bromination and to achieve regioselectivity at the ortho position.
  • Cross-coupling reactions confirm the chemical robustness of the pentafluorosulfanyl substituent under catalytic conditions, opening avenues for complex molecule synthesis involving this moiety.

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Introduction of the pentafluorosulfanyl (-SF₅) group via direct fluorination of a precursor such as 4-nitro-1-(pentafluorosulfanyl)benzene under controlled conditions (e.g., using fluorine gas or xenon difluoride) .

Bromination at the ortho position using electrophilic brominating agents (e.g., Br₂/FeBr₃), leveraging the electron-withdrawing nature of -SF₅ to direct substitution .

Methoxy group installation via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring protection/deprotection strategies to avoid side reactions .
Characterization by NMR (¹⁹F and ¹H), mass spectrometry, and X-ray crystallography is critical to confirm regiochemistry .

Q. How does the pentafluorosulfanyl (-SF₅) group influence the electronic properties of the benzene ring?

  • Methodological Answer : The -SF₅ group is highly electronegative and exhibits a strong electron-withdrawing effect (-I), which significantly deactivates the aromatic ring. This directs electrophilic substitution to meta positions relative to -SF₅ and stabilizes negative charges in intermediates during SNAr reactions. Its octahedral geometry introduces steric constraints, affecting reaction pathways and crystallographic packing . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H and ¹⁹F NMR : The methoxy proton appears as a singlet (~δ 3.8-4.0 ppm), while bromine’s deshielding effect splits adjacent protons. ¹⁹F NMR reveals distinct signals for SF₅ (δ ~80-85 ppm) .
  • X-ray crystallography : Resolves steric effects of -SF₅ and confirms substituent positions. Challenges arise due to the octahedral geometry of -SF₅, requiring high-resolution data .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₇H₅BrF₅OS, exact mass ~283.06) and isotopic patterns from bromine .

Advanced Research Questions

Q. What are the challenges in performing nucleophilic aromatic substitution (SNAr) on this compound, and how can reaction conditions be optimized?

  • Methodological Answer :
  • Challenges : The -SF₅ group’s strong electron-withdrawing effect activates the ring for SNAr but may over-stabilize the Meisenheimer intermediate, slowing reaction rates. Steric hindrance from -SF₅ and bromine complicates nucleophile access .
  • Optimization :

Nucleophile selection : Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80-120°C).

Catalysis : Add CuI or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to bypass SNAr limitations .

Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration) or SNAr. For example, Fukui indices identify sites with highest nucleophilic susceptibility .
  • Molecular dynamics (MD) : Simulate steric effects of -SF₅ on reaction pathways, particularly in solvent environments.
  • Challenges : The octahedral -SF₅ group requires advanced basis sets (e.g., def2-TZVP) and dispersion corrections for accurate geometry optimization .

Q. What strategies are effective in resolving contradictions in experimental data related to this compound’s reactivity?

  • Methodological Answer :
  • Contradiction analysis : Compare kinetic data (e.g., Arrhenius plots) under varied conditions (temperature, solvent polarity) to identify outliers. For example, discrepancies in SNAr rates may stem from competing mechanisms (e.g., radical pathways) .
  • Cross-validation : Use multiple characterization techniques (e.g., NMR, X-ray, and computational models) to reconcile structural ambiguities.
  • Case study : If bromine migration is observed during methoxy installation, isotopic labeling (e.g., ²H or ¹³C) can track substituent positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene
Reactant of Route 2
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene

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